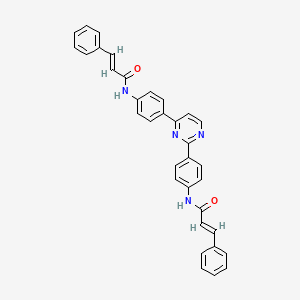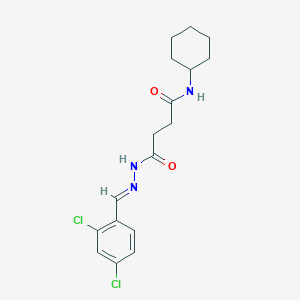
(2E,2'E)-N,N'-(pyrimidine-2,4-diyldibenzene-4,1-diyl)bis(3-phenylprop-2-enamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-PHENYL-N-[4-(2-{4-[(2E)-3-PHENYLPROP-2-ENAMIDO]PHENYL}PYRIMIDIN-4-YL)PHENYL]PROP-2-ENAMIDE is a complex organic compound that belongs to the class of chalcones. Chalcones are known for their diverse biological activities and are often used as precursors in the synthesis of various pharmacologically active compounds. This particular compound features a conjugated system of double bonds and aromatic rings, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-PHENYL-N-[4-(2-{4-[(2E)-3-PHENYLPROP-2-ENAMIDO]PHENYL}PYRIMIDIN-4-YL)PHENYL]PROP-2-ENAMIDE typically involves the Claisen-Schmidt condensation reaction. This reaction is a key method for forming 1,3-diphenyl-2-propene-1-ones (chalcones) from suitable acetophenones and benzaldehydes . The reaction conditions generally include:
Reactants: Acetophenone derivatives and benzaldehyde derivatives.
Catalyst: Sodium hydroxide (NaOH) in ethanol.
Temperature: Room temperature.
Reaction Time: Approximately 20 hours.
The reaction mixture is then poured into ice-cold water, and the pH is adjusted to around 2 using hydrochloric acid (HCl). The resulting solid is separated, dissolved in dichloromethane (CH₂Cl₂), washed with a saturated solution of sodium bicarbonate (NaHCO₃), and evaporated to dryness. The residue is recrystallized from a methanol/chloroform mixture to obtain the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale chalcone synthesis can be applied. These methods typically involve:
Batch or continuous flow reactors: to control reaction conditions precisely.
Purification techniques: such as crystallization, distillation, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-PHENYL-N-[4-(2-{4-[(2E)-3-PHENYLPROP-2-ENAMIDO]PHENYL}PYRIMIDIN-4-YL)PHENYL]PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce saturated hydrocarbons.
Scientific Research Applications
(2E)-3-PHENYL-N-[4-(2-{4-[(2E)-3-PHENYLPROP-2-ENAMIDO]PHENYL}PYRIMIDIN-4-YL)PHENYL]PROP-2-ENAMIDE has several scientific research applications:
Biology: Exhibits biological activities such as anti-inflammatory, antimitotic, and antimalarial properties.
Medicine: Potential use in developing new pharmaceuticals due to its diverse biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-PHENYL-N-[4-(2-{4-[(2E)-3-PHENYLPROP-2-ENAMIDO]PHENYL}PYRIMIDIN-4-YL)PHENYL]PROP-2-ENAMIDE involves its interaction with various molecular targets and pathways. The compound’s conjugated system allows it to participate in electron transfer processes, which can affect cellular functions. It may interact with enzymes, receptors, and other proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one (DPNP)
- (2E,2’E)-3,3’-(1,4-Phenylene)bis(1-(2,5-dimethylfuran-3-yl)prop-2-en-1-one)
Uniqueness
(2E)-3-PHENYL-N-[4-(2-{4-[(2E)-3-PHENYLPROP-2-ENAMIDO]PHENYL}PYRIMIDIN-4-YL)PHENYL]PROP-2-ENAMIDE is unique due to its specific structural features, including the presence of multiple aromatic rings and a conjugated system. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C34H26N4O2 |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
(E)-3-phenyl-N-[4-[2-[4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]pyrimidin-4-yl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C34H26N4O2/c39-32(21-11-25-7-3-1-4-8-25)36-29-17-13-27(14-18-29)31-23-24-35-34(38-31)28-15-19-30(20-16-28)37-33(40)22-12-26-9-5-2-6-10-26/h1-24H,(H,36,39)(H,37,40)/b21-11+,22-12+ |
InChI Key |
NXOCDZRJVVBWIB-XHQRYOPUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC=C(C=C4)NC(=O)/C=C/C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC=C(C=C4)NC(=O)C=CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11546551.png)
![(1S,2S,3aR)-2-(4-methoxyphenyl)-1-[(4-methoxyphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11546560.png)
![4-chloro-2-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11546561.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}methanesulfonamide](/img/structure/B11546563.png)
![2-methoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B11546565.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11546592.png)
![ethyl {2-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate](/img/structure/B11546602.png)
![2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11546604.png)
![(2R,3R,10bS)-3-acetyl-2-(4-fluorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11546606.png)
![N'-(3-chloro-4-methylphenyl)-6-[(2E)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-N,N-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11546619.png)

![(1S,2S,3aR)-2-(3,4-dimethoxyphenyl)-1-(2,2-dimethylpropanoyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11546625.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B11546626.png)
![Acetic acid, [3-(2,4-dimethyl-5-oxazolylcarbonyl)-5-benzofuryl] ester](/img/structure/B11546634.png)
